molecular formula C9H18ClN3 B12220301 N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride

N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride

Cat. No.: B12220301
M. Wt: 203.71 g/mol
InChI Key: SQKJDNWJPSFCCI-UHFFFAOYSA-N
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Description

N-[(2-Propylpyrazol-3-yl)methyl]ethanamine hydrochloride is a synthetic organic compound featuring a pyrazole ring substituted with a propyl group at the 2-position, linked via a methylene bridge to an ethanamine backbone, with a hydrochloride counterion.

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-3-7-12-9(5-6-11-12)8-10-4-2;/h5-6,10H,3-4,7-8H2,1-2H3;1H

InChI Key

SQKJDNWJPSFCCI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the ethanamine group. One common method involves the reaction of 2-propylpyrazole with formaldehyde and ethanamine under acidic conditions to form the desired compound. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS RN Key Features
N-[(2-Propylpyrazol-3-yl)methyl]ethanamine hydrochloride Pyrazole 2-propyl, methylene-linked ethanamine ~231.7 (estimated) Not provided Pyrazole core with alkyl chain; hydrochloride salt enhances solubility.
25C-NBOMe HCl () Dimethoxyphenyl 4-chloro, methoxybenzyl 372.29 1539266-19-7 High serotonin receptor affinity; potent hallucinogen .
N-[(5-methyl-2-furyl)methyl]ethanamine hydrochloride () Furan 5-methyl, methylene-linked ethanamine 175.66 858796-59-5 Furan ring; potential agrochemical intermediate .
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine hydrochloride () Benzimidazole 1-methyl, methylene-linked ethanamine Not provided Not provided Antifungal/antibacterial potential due to benzimidazole .
N-(3-Chlorobenzyl)ethanamine hydrochloride () Benzyl 3-chloro, ethanamine Not provided 90389-47-2 Halogenated aromatic group; possible antimicrobial activity .

Pharmacological and Toxicological Profiles

  • 25X-NBOMe Series (e.g., 25C-NBOMe): These compounds exhibit high potency at serotonin 5-HT2A receptors (EC50 ~0.1–1 nM), leading to severe neurotoxicity and fatalities at low doses (0.5–1 mg) .
  • Pyrazole Derivatives : Pyrazole-containing compounds (e.g., agrochemicals in ) often target insect nicotinic acetylcholine receptors. The propyl substitution in the target compound may influence lipophilicity and metabolic stability.
  • Halogenated Analogs (e.g., ): Chlorine or bromine substituents enhance binding affinity to biological targets, as seen in antifungal agents like miconazole .

Physicochemical Properties

  • Solubility : Hydrochloride salts (common in all listed compounds) improve water solubility, critical for bioavailability.
  • Aromatic vs. Heterocyclic Cores : Pyrazole (target compound) and furan () rings offer distinct electronic properties compared to dimethoxyphenyl (NBOMe series) or benzimidazole () systems, affecting receptor interactions.

Biological Activity

N-[(2-propylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a synthetic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a propyl group and an ethanamine moiety. Its molecular formula is C12_{12}H18_{18}N4_{4}·HCl, with a molecular weight of 265.78 g/mol. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound primarily involves enzyme inhibition and receptor binding. The compound can modulate the activity of various enzymes by binding to their active sites, thereby inhibiting substrate binding and catalytic activity. This property positions it as a valuable tool in the development of therapies targeting inflammatory and microbial diseases.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to affect several metabolic pathways by altering enzyme activities through competitive inhibition or allosteric modulation. Such interactions are crucial for understanding its therapeutic potential and side effects.

Biological Activity Overview

The compound has demonstrated various biological activities, including:

  • Antimicrobial Properties : Exhibits inhibitory effects against specific bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, indicating its use in managing inflammatory diseases.
  • Analgesic Activity : Potentially reduces pain through its interaction with pain-related pathways.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study highlighted that this compound interacts with enzymes involved in metabolic processes, demonstrating its ability to inhibit enzyme activity effectively.
  • Pharmacological Applications : Research has explored its derivatives for potential pharmacological activities, including anti-inflammatory and analgesic properties, showcasing the compound's versatility in therapeutic applications.
  • Comparative Studies : Comparative analysis with structurally similar compounds revealed that variations in substitution patterns significantly influence biological activity and binding affinities. For instance:
Compound NameStructural FeaturesUnique Aspects
N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochlorideEthyl group instead of propylPotentially different binding affinities
2-(1-methylpyrazol-3-yl)ethanamine;hydrochlorideMethyl substitution on pyrazoleDifferent pharmacological profiles
N-[2-(allyloxy)benzyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamineContains an allyloxy groupBroader range of applications due to benzyl substitution

This table illustrates the diversity among similar compounds and emphasizes the unique aspects of this compound that may enhance its biological activity.

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